![molecular formula C7H8N4O B3029357 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 62981-82-2](/img/new.no-structure.jpg)

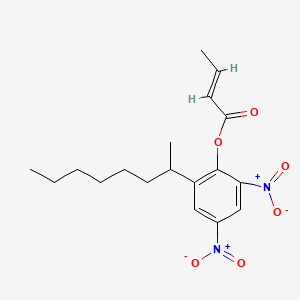

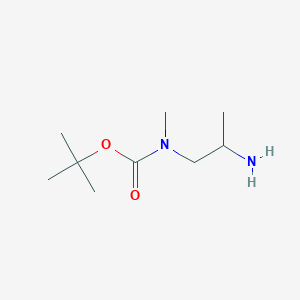

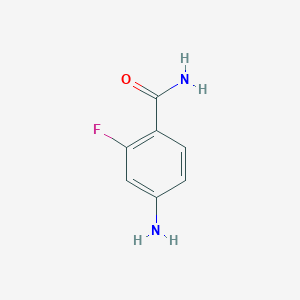

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrrole and pyrimidine ring system, which contributes to its unique chemical properties and reactivity.

Wirkmechanismus

Target of Action

Related compounds such as pyrido[2,3-d]pyrimidines have been found to target dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase .

Mode of Action

Related compounds such as pyridopyrimidine derivatives inhibit dhfr, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This results in the cessation of RNA and DNA synthesis, leading to cell death .

Biochemical Pathways

Related compounds such as pyridopyrimidine derivatives are known to affect the dhfr pathway, leading to a decrease in tetrahydrofolate and subsequently inhibiting the synthesis of pyrimidine and purine .

Result of Action

Related compounds such as pyridopyrimidine derivatives have been found to cause cell death by inhibiting the synthesis of rna and dna .

Action Environment

Related compounds such as phip are known to be influenced by the method of cooking and the variety of meat being cooked .

Biochemische Analyse

Biochemical Properties

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that transfer phosphate groups from ATP to tyrosine residues on proteins . This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound interacts with cyclin-dependent kinases, which are essential for cell cycle regulation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with tyrosine kinases and cyclin-dependent kinases can lead to altered cell signaling, affecting processes such as cell growth, differentiation, and apoptosis . Furthermore, this compound has been observed to impact gene expression by inhibiting transcription factors that are involved in the regulation of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases and cyclin-dependent kinases, inhibiting their activity . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects while still exerting its biological activity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are subsequently excreted . This compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and proteins, while in the nucleus, it can influence gene expression by interacting with transcription factors . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidines, including 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by cyclization . Another method includes microwave-assisted reactions and Fischer indole-type synthesis . These methods often require specific reaction conditions, such as the use of CuCl and 6-methylpicolinic acid as a catalytic system, and the presence of NaI as an additive .

Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of pyrrolo[2,3-d]pyrimidines include oxidizing agents like NaClO2 and TEMPO, reducing agents, and various electrophiles . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding pyrimidinones, while substitution reactions can introduce various functional groups into the pyrrolo[2,3-d]pyrimidine scaffold.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications due to its biological activity and chemical properties. It is used in the development of purine nucleoside phosphorylase (PNP) inhibitors, which have potential as T-cell selective immunosuppressive agents . Additionally, pyrrolo[2,3-d]pyrimidines are explored for their antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one include other pyrrolo[2,3-d]pyrimidines, such as 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one (CI-972) and pyrido[2,3-d]pyrimidin-5-one derivatives .

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and biological activity. Its ability to selectively inhibit PNP and its potential as an immunosuppressive agent distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer |

62981-82-2 |

|---|---|

Molekularformel |

C7H8N4O |

Molekulargewicht |

164.16 |

IUPAC-Name |

2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12) |

InChI-Schlüssel |

DKCNEPJKPMJYRI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N1)N=C(NC2=O)N |

Kanonische SMILES |

CC1=CC2=C(N1)N=C(NC2=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

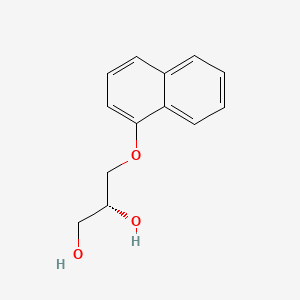

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

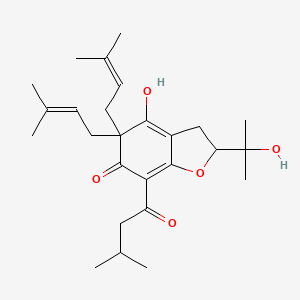

![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)